

Pre-targeted Imaging Protocol using Sulfo ICG-Tetrazine and Trans-cyclooctene (TCO)

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Compound of Interest

Compound Name: Sulfo ICG-tetrazine

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Application Notes

This document provides a comprehensive guide to a pre-targeted near-infrared (NIR) fluorescence imaging protocol utilizing the bioorthogonal reaction between **Sulfo ICG-tetrazine** and trans-cyclooctene (TCO). This powerful technique allows for high-contrast imaging of specific targets in vivo, offering significant advantages over traditional targeted imaging approaches.

The core of this methodology is the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and high specificity.^{[1][2][3]} The pre-targeting strategy involves a two-step process. First, a targeting moiety, typically a monoclonal antibody (mAb) modified with TCO, is administered. This mAb-TCO conjugate is allowed to accumulate at the target site, such as a tumor, while the unbound conjugate clears from circulation.^{[3][4]} In the second step, a small, NIR fluorescent probe, **Sulfo ICG-tetrazine**, is injected. This probe rapidly and specifically reacts with the TCO-modified antibody at the target site, leading to a localized and intense fluorescent signal.^{[5][6]}

Key Advantages:

- **Improved Signal-to-Background Ratios:** By separating the targeting and imaging steps, this method significantly reduces background fluorescence from unbound probes in circulation, leading to clearer images.

- **Reduced Probe Dose:** The high efficiency of the click reaction allows for the use of lower concentrations of the fluorescent probe.
- **Versatility:** The modular nature of this system allows for the use of various targeting molecules and functional probes.
- **Deep Tissue Penetration:** The use of Sulfo ICG, a near-infrared dye, enables imaging deeper within biological tissues compared to visible light fluorophores.[7][8]

Principle of the Reaction:

The imaging strategy relies on the IEDDA reaction between the electron-deficient tetrazine ring of **Sulfo ICG-tetrazine** and the strained dienophile, trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[9]

Experimental Protocols

Preparation of TCO-Modified Antibody (mAb-TCO)

This protocol outlines the conjugation of a TCO moiety to a monoclonal antibody via primary amines (e.g., lysine residues) using an NHS-ester functionalized TCO reagent.

Materials:

- Monoclonal antibody (mAb) of interest
- TCO-PEG_x-NHS ester (e.g., TCO-PEG₄-NHS Ester)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 8.0-8.5
- Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)
- Amicon Ultra Centrifugal Filter Units (30K MWCO)
- 1 M Tris-HCl, pH 8.0

Procedure:

- **Antibody Preparation:**
 - If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an Amicon Ultra centrifugal filter.
 - Wash the antibody with PBS (pH 7.4) and concentrate it to 1-5 mg/mL.
 - Buffer exchange the antibody into a carbonate/bicarbonate buffer (100 mM, pH 8.0-8.5).
[\[10\]](#)
- **TCO-NHS Ester Preparation:**
 - Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- **Conjugation Reaction:**
 - Add a 10-20 fold molar excess of the dissolved TCO-PEGx-NHS ester to the antibody solution.
 - Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- **Quenching:**
 - Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature.
- **Purification:**
 - Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS (pH 7.4).
 - Further concentrate and purify the mAb-TCO conjugate using an Amicon Ultra centrifugal filter.

- Characterization:
 - Determine the concentration of the purified mAb-TCO conjugate using a NanoDrop spectrophotometer at 280 nm.
 - The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined by MALDI-TOF mass spectrometry.[\[2\]](#)

In Vivo Pre-targeted Imaging Protocol

This protocol describes the two-step in vivo imaging procedure in a tumor-bearing mouse model.

Animal Models:

- Tumor-bearing mice (e.g., subcutaneous xenografts). The choice of cell line and mouse strain will depend on the specific antibody and research question.

Materials:

- mAb-TCO conjugate (from Protocol 1)
- **Sulfo ICG-tetrazine**
- Sterile PBS (pH 7.4)
- In vivo fluorescence imaging system (e.g., IVIS Spectrum) with appropriate filters for ICG (Excitation: ~745 nm, Emission: ~820 nm).[\[11\]](#)

Procedure:

- Step 1: Administration of mAb-TCO:
 - Administer the mAb-TCO conjugate to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 µg per mouse, depending on the antibody and target.

- Allow the mAb-TCO to accumulate at the tumor site and clear from circulation. The optimal time interval between the two injections (pre-targeting interval) needs to be determined empirically for each antibody, but a common range is 24 to 72 hours.[\[12\]](#)
- Step 2: Administration of **Sulfo ICG-Tetrazine**:
 - After the predetermined pre-targeting interval, administer **Sulfo ICG-tetrazine** intravenously. The recommended dose is typically in the range of 1-5 molar equivalents relative to the injected mAb-TCO.
 - The **Sulfo ICG-tetrazine** should be dissolved in sterile PBS or another biocompatible vehicle.
- Near-Infrared Fluorescence Imaging:
 - Perform whole-body NIR fluorescence imaging at various time points post-injection of the **Sulfo ICG-tetrazine** (e.g., 1, 4, 8, and 24 hours).[\[8\]](#)
 - Use an in vivo imaging system with excitation and emission filters appropriate for ICG (e.g., Excitation: 745 nm, Emission: 820 nm).[\[11\]](#)
 - Acquire images with consistent parameters (exposure time, binning, f/stop) for accurate comparison.[\[1\]](#)
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and other organs (e.g., liver, kidneys, muscle) by drawing regions of interest (ROIs).
 - Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of a background tissue ROI (e.g., contralateral muscle).[\[13\]](#)

Quantitative Data

The following tables provide representative biodistribution and tumor-to-background ratio data from pre-targeted imaging studies using radiolabeled tetrazines, which serve as a proxy for the expected outcomes with **Sulfo ICG-tetrazine**. Actual values for a Sulfo ICG-based system will need to be determined experimentally.

Table 1: Biodistribution of Radiolabeled Tetrazine in a Pre-targeted Mouse Model

Tissue	% Injected Dose per Gram (%ID/g) at 4h[12]	% Injected Dose per Gram (%ID/g) at 120h[12]
Tumor	4.6 ± 0.8	16.8 ± 3.9
Blood	-	-
Heart	-	-
Lungs	-	-
Liver	-	-
Spleen	-	-
Kidneys	-	-
Muscle	-	-
Bone	-	-

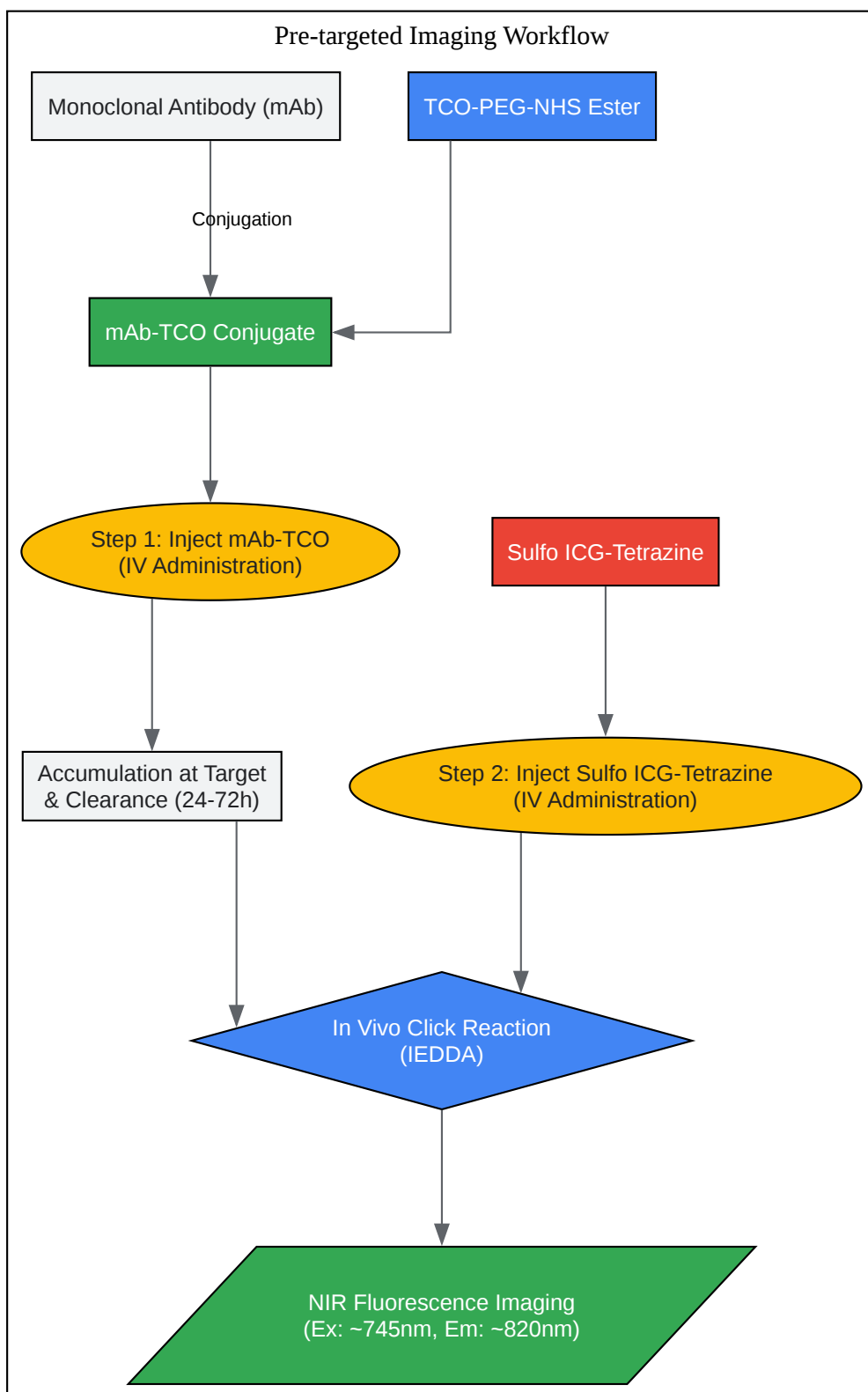
Data adapted from a study using ^{177}Lu -DOTA-PEG₇-Tz with a 5B1-TCO antibody in a pancreatic cancer xenograft model.[12]

Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging

Time Post-Injection	Tumor-to-Muscle Ratio[14]	Tumor-to-Blood Ratio[12]
30 min	-	~0.5
1 h	-	~1.5
2 h	-	~3.0
4 h	-	~3.2
120 h	-	>15

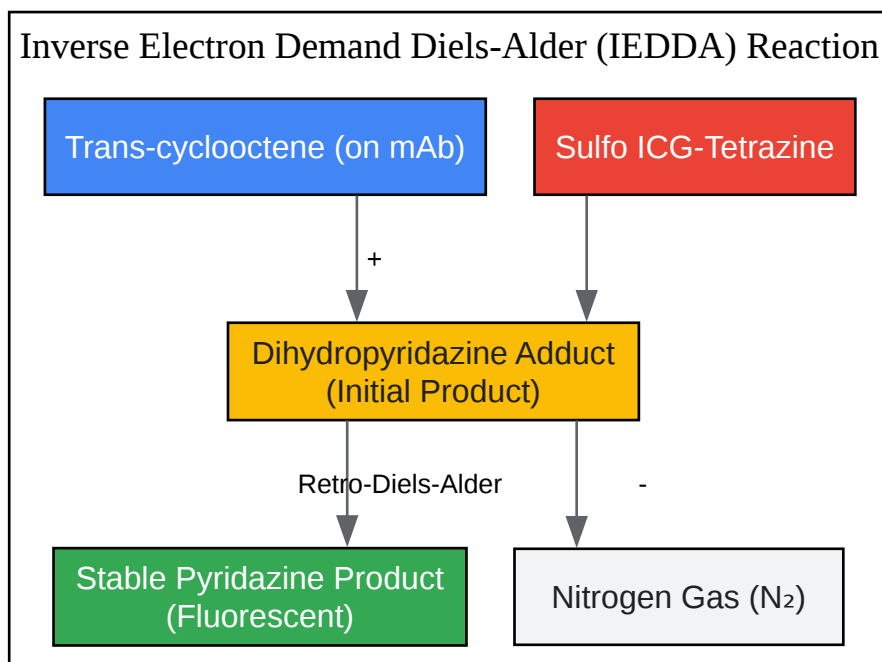
Data compiled from studies using ^{18}F -labeled and ^{177}Lu -labeled tetrazines.[12][14]

Visualizations



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Caption: Experimental workflow for pre-targeted imaging.



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Caption: Bioorthogonal IEDDA click chemistry reaction.

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